molecular formula C6H13NO2Si B1345607 3-Trimethylsilyl-2-oxazolidinone CAS No. 43112-38-5

3-Trimethylsilyl-2-oxazolidinone

Cat. No. B1345607
CAS RN: 43112-38-5
M. Wt: 159.26 g/mol
InChI Key: AUKCYOUETBBMFV-UHFFFAOYSA-N
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Description

3-Trimethylsilyl-2-oxazolidinone is used as a silylating agent for carboxylic acids, 1,3-dicarbonyl compounds, and hydroxyl compounds . It is also used as a pharmaceutical intermediate . It has been reported to be a multifunctional additive that not only removes H2O and HF from the electrolyte but also inhibits the decomposition of NaPF6 and improves the stability of FEC-containing electrolytes .


Synthesis Analysis

The synthesis of 3-Trimethylsilyl-2-oxazolidinone involves the use of N-trimethylsilyl-2-oxazolidinone (TMSO) with triflic acid as a catalyst for the silylation of ketones, alcohols, mercaptans, and carboxylic acids . It has been reported that TMSO promotes the dissociation of LiPF6, prevents the hydrolysis of ion-paired LiPF6, and scavenges HF in the electrolyte .


Molecular Structure Analysis

The molecular structure of 3-Trimethylsilyl-2-oxazolidinone can be viewed using Java or Javascript . The molecular formula is C6H13NO2Si .


Chemical Reactions Analysis

3-Trimethylsilyl-2-oxazolidinone is a silylating agent, useful for the silylation of carboxylic acids, 1,3-dicarbonyl compounds, and hydroxy compounds . It has been reported to inhibit the decomposition of NaPF6 and improve the stability of FEC-containing electrolytes .


Physical And Chemical Properties Analysis

The molecular weight of 3-Trimethylsilyl-2-oxazolidinone is 159.26 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 1 . The exact mass is 159.071555192 g/mol , and the monoisotopic mass is 159.071555192 g/mol . The topological polar surface area is 29.5 Ų , and it has a heavy atom count of 10 . The physical state at 20 degrees Celsius is liquid , and the density is 1.046 g/mL at 20 degrees Celsius .

Scientific Research Applications

Synthesis of Antibacterial Agents

3-Trimethylsilyl-2-oxazolidinone plays a crucial role in the synthesis of potent antibacterial agents. Oxazolidinones, synthesized using this compound, have been effective against multidrug-resistant Gram-positive bacterial infections. For example, the synthesis of U-100592 and U-100766, both potent oxazolidinones, involved the use of 3-Trimethylsilyl-2-oxazolidinone derivatives. These compounds show promising in vitro and in vivo activities against a range of resistant bacterial strains, including staphylococci, streptococci, and enterococci, with activities comparable to vancomycin (Brickner et al., 1996).

Asymmetric Synthesis

3-Trimethylsilyl-2-oxazolidinone is also significant in asymmetric synthesis. For instance, it is used in the stereoselective synthesis of various compounds. A study highlighted its use in creating stereoselective α-sialyl C-glycosides, which are essential in developing certain biological molecules (Noel et al., 2012). Another example is its role in the synthesis of chiral carboxylic acids, where3-Trimethylsilyl-2-oxazolidinone derivatives act as intermediates in the synthesis process, demonstrating the compound's versatility in creating complex molecular structures (Coleman, 2008).

Pharmacological Research

In pharmacological research, the oxazolidinone class, to which 3-Trimethylsilyl-2-oxazolidinone contributes, has shown considerable promise. These compounds have been studied for their potential to inhibit bacterial protein synthesis, offering a new approach to treating infections resistant to other antibiotics. For example, linezolid, an oxazolidinone derivative, has been effective against various Gram-positive bacteria (Swaney et al., 1998).

Development of Safer Antibacterial Agents

Research has focused on developing oxazolidinones with reduced side effects, such as monoamine oxidase inhibition. This led to the discovery of novel oxazolidinone derivatives with improved safety profiles, further demonstrating the utility of 3-Trimethylsilyl-2-oxazolidinone in creating diverse medicinal compounds (Reck et al., 2005).

Safety And Hazards

3-Trimethylsilyl-2-oxazolidinone is classified as a flammable liquid (Category 4, H227) . It is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided . Containers should be kept securely sealed when not in use .

Future Directions

3-Trimethylsilyl-2-oxazolidinone has been reported to be a multifunctional additive that not only removes H2O and HF from the electrolyte but also inhibits the decomposition of NaPF6 and improves the stability of FEC-containing electrolytes . This suggests potential future directions in the field of rechargeable sodium batteries .

properties

IUPAC Name

3-trimethylsilyl-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2Si/c1-10(2,3)7-4-5-9-6(7)8/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKCYOUETBBMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195703
Record name 3-(Trimethylsilyl)oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00195703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Trimethylsilyl-2-oxazolidinone

CAS RN

43112-38-5
Record name 3-(Trimethylsilyl)-2-oxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43112-38-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trimethylsilyl)oxazolidin-2-one
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Record name 3-(Trimethylsilyl)oxazolidin-2-one
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Record name 3-(trimethylsilyl)oxazolidin-2-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
Y Liu, R Jiang, H Xiang, Z Huang, Y Yu - Electrochimica Acta, 2022 - Elsevier
… In this work, a 3-Trimethylsilyl-2-oxazolidinone (TMSO) multifunctional additive was introduced into the carbonate-based electrolyte for sodium metal batteries. TMSO additive not only …
Number of citations: 6 www.sciencedirect.com
AD Sercel, VG Beylin, ME Marlatt, B Leja… - Journal of …, 2006 - Wiley Online Library
… this end we looked at 3-trimethylsilyl-2-oxazolidinone (3b), … ) of 3-trimethylsilyl-2oxazolidinone desilyation could also … of 1.2 equivalents of 3trimethylsilyl-2-oxazolidinone (3b) and …
Number of citations: 14 onlinelibrary.wiley.com
C Thom, P Kocieński - Synthesis, 1992 - thieme-connect.com
The N-trimethylsilyl derivatives of (+)-bornane-2, 10-sultam (10, 10-dimethyl-5-thia-4-azatricyclo [5.2. 1.0 3, 7] decane 5, 5-dioxide) and (R)-4-benzyl-2-oxazolidinone and 4-methyl-5-…
Number of citations: 61 www.thieme-connect.com
K Kim, D Hwang, S Kim, SO Park, H Cha… - Advanced Energy …, 2020 - Wiley Online Library
Ni‐rich cathodes are considered feasible candidates for high‐energy‐density Li‐ion batteries (LIBs). However, the structural degradation of Ni‐rich cathodes on the micro‐ and …
Number of citations: 96 onlinelibrary.wiley.com
K Kim, D Hwang, S Kim, SO Park, H Cha… - Advanced Energy …, 2020 - Wiley Online Library
In article number 2000012, Sang Kyu Kwak, Nam-Soon Choi and co-workers show that 3-(trimethylsilyl)-2-oxazolidinone as a multifunctional electrolyte additive, promotes the …
Number of citations: 0 onlinelibrary.wiley.com
R Takano, T Kanda, K Hayashi, K Yoshida… - Carbohydrate …, 1995 - Taylor & Francis
Efficient methods of desulfation are often required in carbohydrate chemistry and biochemistry. In addition to conventional desulfation methods, 1,2 we recently reported a novel …
Number of citations: 28 www.tandfonline.com
IV Ekhato - Journal of Labelled Compounds and …, 1998 - Wiley Online Library
… Accordingly, (10) was condensed with 3-trimethylsilyl-2-oxazolidinone in a reaction catalyzed with potassium trimethylsilanoate. A subsequent one pot deprotection of silyl ether group, …
C Liao, KS Han, L Baggetto… - Advanced energy …, 2014 - Wiley Online Library
A new orthochelated salt, lithium bis(monofluoromalonato)borate (LiBFMB), is synthesized and purified for application in lithium‐ion batteries. The presence of fluorine in the borate …
Number of citations: 51 onlinelibrary.wiley.com
M Kurihara, W Hakamata - The Journal of Organic Chemistry, 2003 - ACS Publications
With use of diol, alkoxysilane, and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf), carbonyl compounds are converted to acetals in good yields under mild …
Number of citations: 47 pubs.acs.org
J Yang, I Shkrob, Q Liu, NLD Rago, Y Liu, K Liu… - Journal of Power …, 2019 - Elsevier
The in situ strategy of cathode protection opportunistically uses PF 6 − anions in electrolyte as chemical reagents to convert inactive precursor molecules to active electrolyte additives. …
Number of citations: 14 www.sciencedirect.com

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